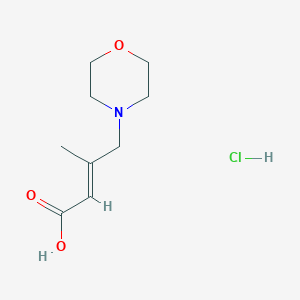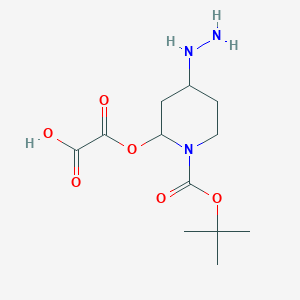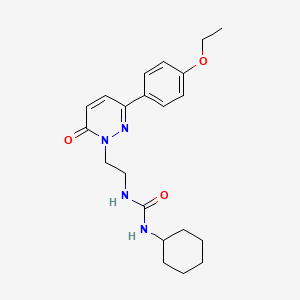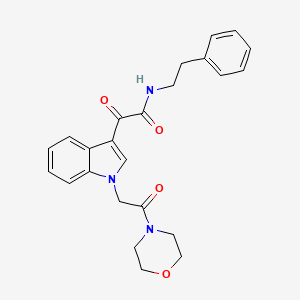![molecular formula C14H16N2O3 B2844070 6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile CAS No. 2034455-61-1](/img/structure/B2844070.png)
6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,4-Dioxaspiro[4.5]decan-8-one” is a chemical compound with the molecular formula C8H12O3 . It is also known by other names such as Cyclohexanone ethylene acetal and Cyclohexanone ethylene ketal . It is used in the preparation of a series of potent analgesic compounds and as a building block in the synthesis of tritium labelled probes for the autoradiography study of the dopamine reuptake complex .
Synthesis Analysis
While specific synthesis methods for “6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile” are not available, “1,4-Dioxaspiro[4.5]decan-8-one” has been used in a study of microwave-assisted reductive amination . It has also been converted into a series of 5-alkoxytryptamine derivatives including serotonin, melatonin, and bufotenin via a novel aromatization process .Molecular Structure Analysis
The molecular structure of “1,4-Dioxaspiro[4.5]decan-8-one” is available as a 2D Mol file or as a computed 3D SD file . The molecular weight is 142.1956 .Physical And Chemical Properties Analysis
“1,4-Dioxaspiro[4.5]decan-8-one” is a beige, odorless solid . It has a melting point range of 74 - 76 °C / 165.2 - 168.8 °F . The flash point and boiling point are not available .Applications De Recherche Scientifique
Synthesis and Biological Activity
6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile and its derivatives have been explored for their potential in the synthesis of various compounds with biological activity. A study by Ismail et al. (2003) focused on synthesizing and evaluating the antiprotozoal activity of aza-analogues of furamidine, including compounds derived from 6-(furan-2-yl)nicotinonitrile. These compounds showed promising activity against Trypanosoma and Plasmodium falciparum, with some being curative in an in vivo mouse model for Trypanosoma (Ismail et al., 2003).
Synthesis of Deuterium-Labelled Compounds
The synthesis of deuterium-labelled compounds using 6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile derivatives has also been researched. Ismail and Boykin (2004) described the synthesis of deuterium-labelled 6-[5-(4-amidinophenyl)furan-2-yl]nicotinamidine, which could be significant in tracing and studying the behavior of such compounds in biological systems (Ismail & Boykin, 2004).
Precursor in Synthesis of Other Compounds
The 1,4-Dioxaspiro[4.5]decan-8-one structure, a close relative of 6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile, has been used as a precursor in the synthesis of various other compounds. For example, it's been used in the synthesis of derivatives of benzofurazan and benzofuroxan, which have been studied under different conditions like acid hydrolysis (Samsonov & Volodarsky, 2000).
Chemosensing and Pharmacological Properties
Another study by Al-Hazmy et al. (2022) explored the chemosensing properties of coumarin derivatives, including compounds related to 6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile. These compounds displayed significant antimicrobial and antioxidant activities, as well as anti-inflammatory and cytotoxic activities against various cancer cell lines, demonstrating their potential in pharmacological applications (Al-Hazmy et al., 2022).
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .
Orientations Futures
Propriétés
IUPAC Name |
6-(1,4-dioxaspiro[4.5]decan-8-yloxy)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c15-9-11-1-2-13(16-10-11)19-12-3-5-14(6-4-12)17-7-8-18-14/h1-2,10,12H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTLMNCOFYHSSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1OC3=NC=C(C=C3)C#N)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclohexyl)-N-methyl-2-[(1-phenyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B2843987.png)
![Ethyl 5-(2,5-dimethylfuran-3-carboxamido)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2843988.png)
![7-(4-methoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2843993.png)
![3-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2843994.png)
![4-cyano-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2843995.png)


![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-phenylbenzamide](/img/structure/B2843998.png)


![6-(3-Ethoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2844002.png)
![6-ethyl 3-methyl 2-[(4-{[methyl(phenyl)amino]sulfonyl}benzoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B2844005.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2844007.png)
